Amino-PEG36-CONH-PEG36-acid
Description
Significance of PEGylation and Bifunctional Linkers in Contemporary Research Paradigms
PEGylation, the process of covalently attaching polyethylene (B3416737) glycol chains to molecules, is a cornerstone of modern biopharmaceutical and materials science research. biochempeg.combiosyn.com The inherent properties of PEG, such as its high water solubility, biocompatibility, and low immunogenicity, make it an ideal modifier for a wide range of substances. chempep.comthermofisher.com When incorporated into bifunctional linkers, these advantages are conferred upon the resulting conjugate, often leading to improved performance and new applications. biochempeg.com
Academic Overview of "Amino-PEG36-CONH-PEG36-acid" within Bioconjugation and Engineering Research
"this compound" is a heterobifunctional linker that features a terminal primary amine group (-NH2) and a terminal carboxylic acid group (-COOH), separated by two PEG36 chains linked by an amide bond. axispharm.comtargetmol.com This specific architecture offers distinct advantages in bioconjugation and materials engineering. The primary amine is readily reactive with electrophilic groups such as NHS esters, while the carboxylic acid can be activated to react with nucleophiles like amines, forming stable amide bonds. axispharm.com
This dual reactivity allows for a controlled, stepwise conjugation strategy. For instance, a biomolecule or surface can be first modified with the linker via one of its functional groups, followed by the attachment of a second molecule to the other end. This level of control is essential in the synthesis of precisely defined bioconjugates and functionalized materials. The long, flexible PEG chains, each consisting of 36 repeating ethylene (B1197577) oxide units, provide significant spacing and enhance the solubility of the resulting conjugate. chempep.com This compound is particularly noted for its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are complex molecules designed to induce the degradation of specific target proteins. targetmol.commedchemexpress.com
Evolution of PEG-Based Linkers: From Fundamental Chemistry to Complex System Integration
The journey of PEG-based linkers began with simple, homobifunctional structures in the 1970s, primarily used to improve the pharmacokinetic properties of proteins. chempep.combiochempeg.com The 1990s saw the advent of monodisperse PEG linkers, which offered defined lengths and molecular weights, enabling more precise control over the conjugation process. chempep.com This development was a significant leap forward, as it allowed researchers to fine-tune the properties of the resulting conjugates with greater accuracy.
Over the past few decades, the field has evolved to produce a diverse array of PEG linkers with various functionalities. chempep.com These include heterobifunctional linkers with orthogonal reactive groups, cleavable linkers that can be broken under specific physiological conditions, and branched or multi-arm PEGs for the attachment of multiple molecules. biochempeg.comchempep.com This evolution has been driven by the increasing complexity of the systems being studied and the demand for more sophisticated tools in drug delivery, diagnostics, and materials science. researchgate.net The development of linkers like this compound, with their extended length and specific functionalities, is a testament to this ongoing innovation, enabling the construction of highly complex and functional molecular systems. axispharm.com
Research Objectives and Scope of Inquiry for "this compound" Studies
Research involving "this compound" is typically focused on leveraging its unique structural and chemical properties for advanced applications. A primary objective is its use as a linker in the synthesis of PROTACs. medchemexpress.com In this context, studies aim to optimize the length and flexibility of the linker to facilitate the formation of a stable ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which is crucial for inducing protein degradation. bldpharm.com
Detailed Research Findings
The following table summarizes the key characteristics and research applications of the compounds discussed in this article.
| Compound Name | Key Features | Primary Research Applications |
| This compound | Heterobifunctional with terminal amine and carboxylic acid groups; contains two PEG36 chains linked by an amide bond. axispharm.comtargetmol.com | Synthesis of Proteolysis Targeting Chimeras (PROTACs) targetmol.commedchemexpress.com; advanced drug delivery systems; surface functionalization. axispharm.com |
| Bifunctional Polyethylene Glycol (PEG) Linkers | Possess two reactive functional groups; confer water solubility, biocompatibility, and flexibility. chempep.comthermofisher.com | Bioconjugation chempep.com, antibody-drug conjugates (ADCs) broadpharm.com, nanoparticle functionalization biochempeg.com, materials science. axispharm.com |
| Homobifunctional PEG Linkers | Contain two identical reactive groups at either end. thermofisher.com | Crosslinking agents. biochempeg.com |
| Heterobifunctional PEG Linkers | Feature two different reactive groups at the ends. thermofisher.com | Stepwise conjugation of different molecules. biochempeg.com |
| Monodisperse PEG Linkers | Have a defined molecular weight and a specific number of PEG units. broadpharm.com | Precise bioconjugation strategies where linker length is critical. chempep.com |
Structure
2D Structure
Properties
Molecular Formula |
C150H300N2O75 |
|---|---|
Molecular Weight |
3332.0 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C150H300N2O75/c151-3-7-158-11-15-162-19-23-166-27-31-170-35-39-174-43-47-178-51-55-182-59-63-186-67-71-190-75-79-194-83-87-198-91-95-202-99-103-206-107-111-210-115-119-214-123-127-218-131-135-222-139-143-226-147-145-224-141-137-220-133-129-216-125-121-212-117-113-208-109-105-204-101-97-200-93-89-196-85-81-192-77-73-188-69-65-184-61-57-180-53-49-176-45-41-172-37-33-168-29-25-164-21-17-160-13-9-156-5-1-149(153)152-4-8-159-12-16-163-20-24-167-28-32-171-36-40-175-44-48-179-52-56-183-60-64-187-68-72-191-76-80-195-84-88-199-92-96-203-100-104-207-108-112-211-116-120-215-124-128-219-132-136-223-140-144-227-148-146-225-142-138-221-134-130-217-126-122-213-118-114-209-110-106-205-102-98-201-94-90-197-86-82-193-78-74-189-70-66-185-62-58-181-54-50-177-46-42-173-38-34-169-30-26-165-22-18-161-14-10-157-6-2-150(154)155/h1-148,151H2,(H,152,153)(H,154,155) |
InChI Key |
KUBRCCQDEJZJQX-UHFFFAOYSA-N |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemoenzymatic Route Optimization for Amino Peg36 Conh Peg36 Acid
Strategies for Precision Oligo-PEG Chain Assembly and Purification
The construction of well-defined, monodisperse oligo-PEG chains is fundamental to the synthesis of Amino-PEG36-CONH-PEG36-acid. Unlike polydisperse PEGs produced by the polymerization of ethylene (B1197577) oxide, the defined length of the PEG36 units necessitates a stepwise approach. beilstein-journals.org Common strategies for oligo-PEG synthesis include:
Iterative Approaches: These methods involve the sequential addition of PEG monomer units. This can be unidirectional, building the chain from one end, or bidirectional, extending the chain from a central point. researchgate.net
Convergent Strategies (Chain Doubling/Tripling): In these approaches, pre-synthesized PEG blocks are coupled together, rapidly increasing the chain length. researchgate.net
The purification of these oligo-PEG chains is as crucial as their synthesis. Due to the subtle differences between the desired product and any shorter or longer impurities, standard purification techniques are often insufficient. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC) and ion-pair reversed-phase HPLC (IP-RP-HPLC), is a powerful tool for separating oligonucleotides and other polymers based on hydrophobicity and charge, and is well-suited for purifying oligo-PEG chains. nih.gov Gel permeation chromatography (GPC) can also be employed to separate molecules based on their size. nih.gov
Amide Bond Formation Strategies for the Internal CONH Linkage
The central amide bond in this compound is formed by coupling the carboxylic acid terminus of one PEG36 chain with the amino terminus of another. This can be achieved through both chemical and enzymatic methods.
Chemical Amide Coupling Reagents and Conditions
A variety of chemical coupling reagents are available to facilitate amide bond formation. These reagents activate the carboxylic acid group, making it more susceptible to nucleophilic attack by the amine. axispharm.compeptide.com
Common Coupling Reagents and Conditions
| Coupling Reagent | Description | Typical Conditions |
| Carbodiimides (e.g., EDC, DCC) | Activate carboxylic acids to form a highly reactive O-acylisourea intermediate. axispharm.combiochempeg.com | Often used in combination with an additive like N-hydroxysuccinimide (NHS) to form a more stable active ester. Reactions are typically run in organic solvents like DMF or DMSO. axispharm.com |
| Uronium/Aminium Reagents (e.g., HBTU, HATU) | Form active esters that readily react with amines. peptide.com | Known for their high efficiency and low rates of racemization, particularly in peptide synthesis. peptide.com |
| Phosphonium Reagents (e.g., PyAOP) | Highly effective for coupling, especially with sterically hindered amino acids. peptide.com | --- |
The reaction conditions, such as solvent, temperature, and pH, must be carefully optimized to ensure high yields and minimize side reactions. For example, EDC coupling is often most effective under acidic conditions (pH 4.5). axispharm.com
Enzymatic Approaches to Amide Bond Synthesis
Enzymatic methods for amide bond formation offer several advantages over chemical approaches, including high specificity and mild reaction conditions. nih.govmdpi.com Lipases, in particular, have been shown to be effective catalysts for amidation reactions. mdpi.comdiva-portal.org
Mechanism: Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the direct condensation of a carboxylic acid and an amine. mdpi.com The reaction typically proceeds through an acyl-enzyme intermediate. nih.gov
Advantages: Enzymatic synthesis can reduce the need for protecting groups and minimize the formation of byproducts, simplifying purification. mdpi.com
While enzymatic approaches are promising, their application in the synthesis of complex PEG linkers is still an area of active research.
Orthogonal Protecting Group Chemistry in the Synthesis of this compound Precursors
The synthesis of the two distinct PEG36 precursors—one with a terminal amine and a protected carboxylic acid, and the other with a terminal carboxylic acid and a protected amine—relies heavily on orthogonal protecting group strategies. researchgate.netiris-biotech.de Orthogonal protecting groups are those that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected. iris-biotech.de
For example, an acid-labile protecting group like dimethoxytrityl (DMTr) could be used for the hydroxyl group that will become the carboxylic acid, while a base-labile group like fluorenylmethyloxycarbonyl (Fmoc) could protect the amine. beilstein-journals.orgiris-biotech.de This allows for the selective removal of the Fmoc group to expose the amine for the amide coupling reaction, followed by the removal of the DMTr group under acidic conditions to reveal the terminal carboxylic acid. The use of base-labile protecting groups can also streamline the synthesis process by allowing for deprotection and coupling to occur in a single pot. beilstein-journals.orgbeilstein-journals.org
Post-Synthetic Derivatization and Modification Approaches for Enhanced Research Utility
Once the core this compound structure is synthesized, it can be further modified to enhance its utility in research. nih.govacs.org
Surface Functionalization: The terminal amino and carboxylic acid groups provide handles for attaching a wide variety of molecules, such as fluorescent dyes, biotin (B1667282) tags for purification and detection, or targeting ligands for drug delivery applications. rsc.org
Grafting to Surfaces: The linker can be grafted onto the surface of nanoparticles or other materials to improve their biocompatibility and pharmacokinetic properties. acs.org
Formation of Hydrogels: The bifunctional nature of the linker makes it a potential building block for the formation of biodegradable hydrogels for tissue engineering applications. nih.gov
The ability to perform these post-synthetic modifications significantly expands the potential applications of this compound in various fields of chemical and biological research.
Yield Optimization and Scalability Considerations in Laboratory Synthesis
The effective laboratory synthesis of this compound, a discrete, long-chain polyethylene (B3416737) glycol (PEG) derivative, hinges on meticulous optimization of reaction conditions to maximize yield and purity. acs.orgacs.org The creation of the central amide bond, which links two separate PEG36 moieties—one with a terminal amine and the other with a terminal carboxylic acid—is the most critical step. acs.orgmdpi.com The optimization of this coupling reaction, along with considerations for scaling the synthesis from milligrams to grams, presents significant chemical challenges. acs.orgnih.gov
A primary focus for yield optimization is the amide coupling step. This reaction is typically mediated by a variety of coupling reagents designed to activate the carboxylic acid group. iris-biotech.de Common choices include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often used in conjunction with an additive such as N-hydroxysuccinimide (NHS) to form a more stable active ester intermediate. acs.orgmdpi.com More modern and highly efficient uronium-based reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also employed to achieve high yields, particularly for sterically hindered couplings. gyrosproteintechnologies.com
The selection of solvent and base is also crucial. Dichloromethane (DCM) and dimethylformamide (DMF) are common solvents, and the choice can influence reaction rates and solubility of the PEG reagents. ub.edu A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is typically added to neutralize acidic byproducts and drive the reaction forward. frontiersin.orgijrpr.com Reaction parameters such as temperature, time, and the molar ratio of reactants are systematically varied to find the optimal conditions. For instance, using a slight excess of the less expensive or more readily available PEG starting material can ensure the complete conversion of the limiting reagent, thereby maximizing the yield of the desired conjugate. nih.gov
Chemoenzymatic strategies, while less common for this specific transformation, offer potential advantages in terms of selectivity and milder reaction conditions. frontiersin.orgnih.gov Enzymes like lipase B from Candida antarctica (CALB) have been shown to catalyze transesterification and amidation reactions, potentially reducing the need for activating agents and minimizing side reactions. nih.gov
Scaling up the synthesis of large PEG molecules introduces several challenges. acs.orggoogle.com Reactions that are efficient on a small scale may suffer from issues related to heat transfer, mixing, and purification when performed with larger quantities. beilstein-journals.org The purification of PEGylated compounds, which are often viscous oils or waxy solids, is notoriously difficult. reddit.comresearchgate.net While silica (B1680970) gel chromatography is feasible at the small scale, it becomes impractical for larger quantities due to poor separation and the large volumes of solvent required. google.comreddit.com Alternative purification techniques such as precipitation, crystallization, or specialized chromatography like hydrophobic interaction chromatography (HIC) are often necessary for scalable production. beilstein-journals.orggoogle.com The development of multi-step syntheses that avoid chromatographic purification altogether represents a significant advancement for producing these materials at scale. beilstein-journals.org
Below are interactive data tables summarizing the influence of various parameters on the synthesis of bifunctional PEG linkers.
Table 1: Effect of Coupling Reagent and Conditions on Amide Bond Formation Yield
This table illustrates how the choice of coupling reagent, solvent, and base can significantly impact the yield of the amide formation step in the synthesis of long-chain PEG derivatives.
| Coupling Reagent | Solvent | Base | Temperature (°C) | Time (h) | Reported Yield (%) |
| EDC/NHS | DCM | DIPEA | 25 | 12 | 85-95 |
| HATU | DMF | DIPEA | 25 | 4 | >95 |
| DCC/NHS | DCM/DMF | TEA | 25 | 18 | 80-90 |
| CALB (Enzymatic) | DMSO | None | 50 | 48 | 65-80 |
Data are compiled from general findings in peptide and PEG coupling literature. acs.orgmdpi.comgyrosproteintechnologies.comnih.gov
Table 2: Scalability and Purification Methodologies
This table outlines common purification challenges and scalable solutions for large, non-crystalline PEG derivatives.
| Scale | Primary Challenge | Recommended Purification Method |
| Lab (mg-g) | Separation from byproducts and excess reagents | Reverse-Phase HPLC, Silica Gel Chromatography |
| Pilot (>g) | High solvent consumption, difficult handling | Precipitation/Crystallization, Hydrophobic Interaction Chromatography (HIC) |
| Industrial | Cost-effectiveness, process robustness | Liquid-liquid extraction, Optimized precipitation protocols |
Information is based on literature discussing the scalability of PEG synthesis and purification. google.comresearchgate.netgoogle.com
Advanced Analytical and Characterization Techniques in Research Context
Spectroscopic Analysis for Structural Elucidation of Amino-PEG36-CONH-PEG36-acid and its Conjugates
Spectroscopic methods are indispensable for confirming the intricate molecular architecture of this compound. These techniques provide detailed insights into the arrangement of atoms and the presence of specific functional groups, which is fundamental to understanding the linker's reactivity and behavior in conjugation reactions.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of PEG-based compounds. nih.gov Both ¹H and ¹³C NMR are leveraged to provide a detailed atomic-level map of the molecule.
In the ¹H NMR spectrum of a related compound, α-methoxy-ω-amino PEG, the successful conversion of a hydroxyl end-group to an amine was confirmed by the complete shift of the terminal methylene (B1212753) proton resonance from δH 3.37 to 2.88 ppm. nih.gov For this compound, specific proton signals are expected to correspond to the repeating ethylene (B1197577) glycol units, the amide linkage, and the terminal amine and carboxylic acid groups. The large signal from the PEG backbone protons typically appears around 3.6 ppm. rsc.org The protons adjacent to the amide, amine, and carboxylic acid functionalities will exhibit distinct chemical shifts, confirming the presence and connectivity of these crucial end groups. For instance, in a similar PEG-diamine compound, the proton absorption peaks for the amino-linked methylene groups were observed at distinct chemical shifts, confirming the terminal functionalization. mdpi.com
It is important to note that for large polymers, the natural abundance of ¹³C can lead to the appearance of ¹³C satellite peaks in ¹H NMR spectra, which can sometimes be mistaken for impurities. nih.gov These satellite peaks, arising from ¹H-¹³C coupling, become more significant with increasing molecular weight and must be correctly identified for accurate spectral interpretation and purity assessment. nih.govresearchgate.net
A representative, though not specific to this exact molecule, ¹H NMR data table for a PEG derivative is shown below:
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity |
| PEG backbone (-O-CH ₂-CH ₂-O-) | ~3.6 | singlet |
| Protons adjacent to amide N-H (-CO-NH -CH ₂-) | ~3.4 | triplet |
| Protons adjacent to amine (-CH ₂-NH₂) | ~2.9 | triplet |
| Protons adjacent to carboxylic acid (-CH ₂-COOH) | ~2.5 | triplet |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful vibrational spectroscopy techniques used to identify the functional groups present in a molecule, providing complementary information to NMR. mdpi.com For this compound, these methods are crucial for verifying the presence of the key amide, amine, and carboxylic acid functionalities.
In the IR spectrum, the presence of the amide group is confirmed by characteristic absorption bands. The amide I band (C=O stretching) typically appears around 1650 cm⁻¹, while the amide II band (N-H bending) is observed near 1540 cm⁻¹. researchgate.netmdpi.com The N-H stretching vibration of the amide and the terminal primary amine will be visible in the region of 3300-3500 cm⁻¹. nih.govmdpi.com The carboxylic acid group will exhibit a broad O-H stretching band from 2500-3300 cm⁻¹ and a C=O stretching vibration around 1700-1725 cm⁻¹. chemrxiv.org The prominent C-O-C stretching of the polyethylene (B3416737) glycol backbone is a defining feature, typically seen as a strong band around 1100 cm⁻¹. mdpi.commdpi.com
A table summarizing the expected IR absorption bands is provided below:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Amine (N-H) | Stretching | 3300 - 3500 |
| Carboxylic Acid (O-H) | Stretching (broad) | 2500 - 3300 |
| Alkane (C-H) | Stretching | 2850 - 2950 |
| Carboxylic Acid (C=O) | Stretching | 1700 - 1725 |
| Amide (C=O) | Amide I Stretching | ~1650 |
| Amide (N-H) | Amide II Bending | ~1540 |
| PEG Backbone (C-O-C) | Stretching | ~1100 |
Mass Spectrometry for Molecular Weight Determination and Purity Assessment
Mass spectrometry (MS) is a fundamental analytical technique for determining the molecular weight and assessing the purity of polymeric compounds like this compound. nih.gov Due to the high molecular weight and potential for heterogeneity in PEG linkers, specialized soft ionization techniques are required.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is well-suited for analyzing large, polar molecules such as PEG derivatives. enovatia.com In ESI-MS, the sample is introduced as a solution, and the ionization process typically generates multiply charged ions. For a PEG linker like this compound, this results in a series of peaks in the mass spectrum, each corresponding to the molecule with a different number of charges. pharmtech.com Deconvolution software can then be used to process this complex data and determine the zero-charge mass of the molecule with high accuracy. enovatia.comnih.gov
The high resolution of modern ESI-MS instruments allows for the clear separation of isotopic peaks, which helps in the unambiguous determination of the charge state of each ion. pharmtech.com This technique is particularly valuable for confirming the molecular weight of the final product and for identifying any impurities that may have different molecular weights. The expected molecular weight for this compound is approximately 3332 Da. axispharm.com ESI-MS analysis would be expected to confirm this mass with high precision.
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), often coupled with a time-of-flight (TOF) analyzer, is another powerful technique for the characterization of synthetic polymers. bath.ac.uk MALDI-MS is particularly advantageous for polymers as it typically produces singly charged ions, leading to simpler spectra that are easier to interpret than ESI-MS spectra. pharmtech.comresearchgate.net The spectrum displays a distribution of peaks, with each peak corresponding to a polymer chain of a specific length, separated by the mass of the repeating monomer unit (44 Da for PEG). bath.ac.uk
For a monodisperse compound like this compound, the MALDI-TOF spectrum would ideally show a single, intense peak corresponding to the molecular weight of the target compound, often as an adduct with a cation like Na⁺ or K⁺. acs.org The presence of a narrow distribution of peaks can provide information about the sample's polydispersity. The choice of matrix and cationizing agent is critical for obtaining high-quality MALDI spectra and can be optimized for the specific polymer being analyzed. bath.ac.ukfrontiersin.org For instance, α-cyano-4-hydroxycinnamic acid (CHCA) is a commonly used matrix for PEG analysis. bath.ac.uk
The table below shows a hypothetical MALDI-MS result for this compound:
| Parameter | Expected Value |
| Theoretical Monoisotopic Mass | ~3332 Da |
| Observed [M+Na]⁺ | ~3355 Da |
| Peak Spacing (for heterogeneity) | 44 Da |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Heterogeneity Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of high-performance liquid chromatography (HPLC) with the detection capabilities of mass spectrometry. researchgate.net This hyphenated technique is invaluable for assessing the purity and heterogeneity of PEG linkers. enovatia.com Reverse-phase HPLC can separate the target compound from starting materials, shorter or longer PEG chain impurities, and other byproducts. rsc.org
By coupling the HPLC to a mass spectrometer (often an ESI source), each eluting peak can be analyzed to determine its molecular weight. This allows for the confident identification of the main product peak and the characterization of any impurities. For a bifunctional linker like this compound, LC-MS is crucial for detecting and quantifying any potential homobifunctional impurities (e.g., diamine or diacid PEG) or unreacted starting materials. researchgate.net The ability of LC-MS to resolve and identify components in a complex mixture makes it an essential tool for ensuring the high purity required for applications like the synthesis of antibody-drug conjugates. nih.govenovatia.com
Chromatographic Methods for Purity, Homogeneity, and Isomer Separation
Chromatographic techniques are fundamental in the characterization of complex molecules like this compound. They are essential for verifying the purity of the synthesized material, assessing its homogeneity, and separating it from starting materials or side products.
Gel Permeation Chromatography (GPC) for Polymer Size Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution of polymers. chromatographyonline.comlcms.cz This technique separates molecules based on their hydrodynamic volume in solution. intertek.com Larger molecules elute from the chromatography column faster than smaller ones. lcms.cz For a high-molecular-weight compound like this compound, GPC is indispensable for confirming that the polymer chain length is correct and for assessing its homogeneity. lcms.cz
The key parameters obtained from a GPC analysis are the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the Polydispersity Index (PDI), which is the ratio of Mw to Mn. waters.com A PDI value close to 1.0 indicates a very narrow molecular weight distribution, signifying a highly homogeneous, or monodisperse, sample. rsc.org For research-grade materials, a low PDI is a critical quality attribute. GPC systems are often equipped with multiple detectors, such as refractive index (RI) and multi-angle laser light scattering (MALLS) detectors, to obtain absolute molecular weight information without relying on column calibration with standards. intertek.comwaters.com
The expected GPC results for this compound, which has a theoretical molecular weight of approximately 3332 g/mol , are summarized below. medchemexpress.comchemscene.com
| Parameter | Value | Description |
| Mₚ (Peak Molecular Weight) | ~3330 g/mol | The molecular weight at the highest point of the elution peak. |
| Mₙ (Number-Average MW) | ~3310 g/mol | The statistical average molecular weight based on the number of polymer molecules. |
| Mₒ (Weight-Average MW) | ~3345 g/mol | The statistical average molecular weight based on the weight of the polymer molecules. |
| PDI (Polydispersity Index) | < 1.05 | A measure of the broadness of the molecular weight distribution (Mₒ/Mₙ). |
This table represents typical data derived from GPC/SEC analysis for a high-purity, high-molecular-weight PEG linker, based on principles outlined in cited literature. waters.com
Advanced Techniques for Investigating Conformational Dynamics of PEG Chains in Solution
The long, flexible nature of the PEG chains in this compound dictates its three-dimensional structure and behavior in solution. Understanding these conformational dynamics is crucial for its application in bioconjugation and drug delivery, where the linker's length and flexibility can significantly impact the properties of the final conjugate.
Atomistic Molecular Dynamics (MD) simulations are a powerful computational tool used to study the conformational landscape of PEG chains. nih.govnih.gov These simulations model the interactions between the polymer atoms and the surrounding solvent molecules to predict properties such as the radius of gyration (Rg) and the end-to-end distance of the polymer chain. nih.govicevirtuallibrary.com These parameters provide insight into the polymer's size, shape, and how it might behave in a crowded biological environment. nih.gov Studies have shown that low molecular weight PEG can behave as an ideal chain in solution. nih.gov
Experimental techniques are used to validate the findings from computational models. Dynamic Light Scattering (DLS) can measure the hydrodynamic radius of the polymer in solution, providing data that can be compared with simulation results. researchgate.net Small-Angle Neutron Scattering (SANS) is another technique that provides information about the size and shape of polymer chains in solution. researchgate.net Together, these advanced methods provide a detailed picture of the linker's flexibility and spatial configuration.
Thermal Analysis Techniques for Research-Grade Material Characterization
Thermal analysis techniques are employed to characterize the physical properties and stability of research-grade materials. For a semi-crystalline polymer like this compound, these methods provide crucial data on its thermal behavior.
Differential Scanning Calorimetry (DSC) is used to measure the temperatures of phase transitions and the associated enthalpy changes. dicp.ac.cn In a typical DSC analysis, the material is heated and cooled in a controlled cycle to determine its melting temperature (Tₘ), crystallization temperature (T꜀), and the enthalpy of fusion (ΔHₘ). nih.gov These properties are dependent on the molecular weight and crystallinity of the PEG. nih.govsemanticscholar.org High molecular weight PEGs generally have a melting temperature in the range of 50-67 °C. dicp.ac.cnresearchgate.net
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. rigaku.com This analysis is used to determine the thermal stability of the compound and its decomposition temperature (Tₔ). For PEG compounds, TGA typically shows that significant weight loss begins at temperatures well above 200°C, indicating good thermal stability for most applications. rigaku.comderpharmachemica.com
A summary of typical thermal properties for a high-molecular-weight PEG derivative is presented below.
| Parameter | Technique | Typical Value | Significance |
| Melting Temperature (Tₘ) | DSC | 60 - 65 °C | Indicates the transition from a solid to a liquid state; related to polymer crystallinity. dicp.ac.cn |
| Enthalpy of Fusion (ΔHₘ) | DSC | 180 - 200 J/g | The energy required to melt the material; proportional to the degree of crystallinity. semanticscholar.org |
| Decomposition Temperature (Tₔ) | TGA | > 350 °C | The temperature at which significant thermal degradation and weight loss begins. rigaku.com |
This table summarizes characteristic thermal analysis data for high molecular weight PEGs based on findings from cited research. dicp.ac.cnrigaku.com
Applications in Advanced Bioconjugation and Bio Inspired Systems Research
Design Principles for Constructing Bioconjugates Utilizing Amino-PEG36-CONH-PEG36-acid
The design of bioconjugates using this compound is guided by several key principles aimed at optimizing the functionality and performance of the final construct. The primary role of the extensive PEG spacer is to impart favorable physicochemical properties. chempep.comprecisepeg.com
Key Design Considerations:
Enhanced Solubility and Stability: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of hydrophobic molecules and can protect conjugated proteins or peptides from enzymatic degradation. precisepeg.combiochempeg.com
Reduced Immunogenicity: The PEG linker can mask immunogenic epitopes on a biomolecule, potentially lowering the risk of an adverse immune response in research models. precisepeg.com
Steric Hindrance and Spacing: The substantial length of the PEG chain provides spatial separation between the conjugated molecules, which can be crucial for maintaining their individual biological activities by minimizing steric hindrance. precisepeg.com
Pharmacokinetic Modulation: In the context of therapeutic research, PEGylation is a well-established strategy to increase the hydrodynamic radius of molecules, thereby reducing renal clearance and extending circulation half-life. chempep.comcreativepegworks.com
The choice of this compound as a linker allows for a modular approach to bioconjugate design, where different biomolecules or functional moieties can be attached to either end of the linker through chemoselective ligation strategies. precisepeg.com
Strategies for Site-Specific Conjugation via Amine and Carboxyl Reactivity (e.g., NHS-ester, EDC/HATU coupling)
The terminal amine and carboxylic acid groups of this compound offer orthogonal handles for site-specific conjugation, enabling the controlled and stepwise assembly of bioconjugates. axispharm.combroadpharm.com
The primary amine group is nucleophilic and readily reacts with various electrophilic functional groups. broadpharm.com A common strategy involves the acylation of the amine with N-hydroxysuccinimide (NHS) esters. precisepeg.combroadpharm.com This reaction is efficient at physiological or slightly basic pH (7-9) and results in the formation of a stable amide bond. axispharm.com
Conversely, the terminal carboxylic acid can be activated to react with nucleophiles, most notably primary amines present on biomolecules like the side chain of lysine (B10760008) residues or the N-terminus of proteins. creative-biolabs.com This activation is typically achieved using carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an additive like NHS or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and suppress side reactions. nih.govbroadpharm.com Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also employed for their high efficiency in amide bond formation. broadpharm.combroadpharm.com
Table 1: Common Coupling Chemistries for this compound
| Functional Group on Linker | Reactive Partner on Biomolecule | Coupling Reagent(s) | Resulting Linkage |
| Primary Amine (-NH₂) | Activated Carboxylic Acid (e.g., NHS ester) | None (direct reaction) | Amide |
| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | EDC, NHS/Sulfo-NHS | Amide |
| Carboxylic Acid (-COOH) | Primary Amine (-NH₂) | HATU, DIPEA | Amide |
Data sourced from multiple research articles and protocols. broadpharm.comaxispharm.comnih.govbroadpharm.com
Development of Multivalent Bioconjugates and Scaffolds for Research Purposes
The bifunctional nature of this compound makes it an excellent building block for the construction of multivalent bioconjugates and scaffolds. Multivalent systems, which present multiple copies of a ligand, can exhibit significantly enhanced binding affinity and avidity to their targets compared to their monovalent counterparts.
By strategically coupling different molecules to the amine and carboxyl termini, researchers can create heterobifunctional constructs. creativepegworks.com For example, a targeting moiety (e.g., a peptide or small molecule) can be attached to one end of the PEG linker, while a therapeutic or imaging agent is attached to the other. Furthermore, by using branched PEG structures or by incorporating the linear this compound into larger molecular scaffolds, it is possible to generate molecules with even higher valency. precisepeg.com These multivalent scaffolds are instrumental in research areas such as targeted drug delivery, diagnostics, and the study of cell surface receptor clustering.
Integration of this compound in Protein and Peptide Modification Studies
PEGylation, the covalent attachment of PEG chains to proteins and peptides, is a cornerstone of biopharmaceutical research, aimed at improving the therapeutic properties of these biomolecules. nih.govbachem.com this compound serves as a valuable reagent in these studies, offering a means to introduce a long, hydrophilic spacer. creativepegworks.comresearchgate.net
The benefits of modifying proteins and peptides with a linker like this compound include:
Improved Pharmacokinetics: The increased size and hydrophilicity can lead to longer circulation times and reduced clearance rates.
Enhanced Stability: The PEG chain can protect the protein or peptide from proteolytic degradation. precisepeg.com
Increased Solubility: This is particularly beneficial for hydrophobic peptides, facilitating their formulation and handling.
The covalent attachment of this compound to proteins is typically achieved by targeting specific amino acid side chains. The most commonly targeted residues are lysines, due to the presence of a primary amine in their side chain. researchgate.net The carboxylic acid terminus of the PEG linker can be activated with EDC/NHS and subsequently reacted with the ε-amino group of lysine residues to form a stable amide bond. broadpharm.com
Another strategy involves targeting cysteine residues. nih.gov While this compound does not directly react with thiols, it can be modified to incorporate a thiol-reactive group, such as a maleimide, at one of its termini. This allows for site-specific conjugation to the thiol group of a cysteine residue, which is often less abundant and can be introduced at specific sites through genetic engineering, offering a higher degree of control over the conjugation site. nih.gov
Table 2: Targeted Amino Acid Residues for Conjugation
| Amino Acid | Functional Group | Reactive Partner on Linker |
| Lysine | Primary Amine (ε-NH₂) | Activated Carboxylic Acid (e.g., NHS ester) |
| Aspartic Acid/Glutamic Acid | Carboxylic Acid (-COOH) | Primary Amine (-NH₂) |
| Cysteine | Thiol (-SH) | Maleimide, Iodoacetamide (requires linker modification) |
| N-terminus | Primary Amine (α-NH₂) | Activated Carboxylic Acid (e.g., NHS ester) |
Data compiled from bioconjugation literature. nih.govacs.org
The PEGylation of nucleic acids and oligonucleotides is a strategy employed to enhance their therapeutic potential by improving their pharmacokinetic and pharmacodynamic properties. nih.gov The attachment of a long PEG chain, such as that provided by this compound, can protect oligonucleotides from nuclease degradation, improve their solubility, and reduce their immunogenicity. creative-biogene.com
Conjugation can be achieved by incorporating a reactive functional group, such as an amine, into the oligonucleotide during solid-phase synthesis. The carboxylic acid terminus of this compound can then be coupled to this amine-modified oligonucleotide using standard carbodiimide (B86325) chemistry. nih.gov This approach has been utilized in the development of PEGylated aptamers and siRNAs for research purposes. nih.govcreative-biogene.com
Utilization in Carbohydrate and Glycoconjugate Synthesis Methodologies
In the field of glycobiology, PEG linkers are used to create glycoconjugates for various research applications, including the study of carbohydrate-protein interactions and the development of vaccines and targeted drug delivery systems. This compound can be used to connect carbohydrates to other molecules, such as proteins, peptides, or fluorescent dyes.
The synthesis of these glycoconjugates often involves the initial functionalization of the carbohydrate with a reactive handle that is complementary to one of the termini of the PEG linker. For instance, an amino group can be introduced into the carbohydrate, which can then be coupled to the carboxylic acid of the PEG linker. Alternatively, the reducing end of a carbohydrate can be modified to create a functional group that can react with the amine or carboxyl terminus of the linker. The long PEG chain serves to improve the water solubility of the resulting glycoconjugate and to present the carbohydrate in a manner that is accessible for biological recognition.
Research on Immobilization of Biomolecules onto Solid Supports and Surfaces
The compound this compound is a heterobifunctional linker specifically engineered for the advanced bioconjugation and immobilization of biomolecules onto a variety of solid supports and surfaces. Its structure, featuring two long polyethylene (B3416737) glycol (PEG) chains linked by a stable amide bond and terminating in an amine (NH2) and a carboxylic acid (COOH) group, provides a unique combination of properties essential for creating stable, bioactive surfaces for research and diagnostic applications. These applications include the development of biosensors, microarrays, and specially functionalized nanoparticles.
The fundamental principle behind its use involves a multi-step process. First, the linker is attached to a solid support using one of its terminal reactive groups. The long, hydrophilic PEG chains then form a flexible, protein-repellent layer. This layer extends into the aqueous environment, creating a microenvironment that minimizes non-specific binding of unwanted proteins from the surrounding medium. This "anti-fouling" characteristic is crucial for ensuring that the subsequent signal in a biosensor or assay is specific to the target analyte. Finally, the second terminal group is used to covalently immobilize the desired biomolecule, such as an enzyme, antibody, or nucleic acid probe.
The extended length of the PEG spacer (equivalent to 72 PEG units) is particularly advantageous. It positions the immobilized biomolecule at a significant distance from the surface, enhancing its accessibility to target molecules in the solution and preserving its native conformation and biological activity. Research on similar long-chain PEG linkers has demonstrated that both the chain length and the surface density of the PEG molecules are critical factors that determine the effectiveness of protein resistance.
Detailed Research Findings
Research into heterobifunctional PEG linkers for surface modification has yielded significant insights into their efficacy. Studies have consistently shown that surfaces modified with long-chain PEGs exhibit substantially reduced protein adsorption compared to unmodified surfaces.
A key application of such linkers is in the creation of biocompatible surfaces for medical devices and implants. For instance, in a study focused on improving the blood compatibility of silicone, a heterobifunctional PEG spacer was used to immobilize heparin. The resulting surface demonstrated a significant reduction in non-specific protein adsorption while achieving a high density of active heparin, measured at 0.68 µg/cm² nih.gov. This high surface density of the bioactive molecule is critical for its therapeutic effect, in this case, preventing blood coagulation nih.gov. The study highlighted the linker's role in not only attaching the biomolecule but also in orienting it for maximum biological activity.
In the field of biosensors and nanoparticle-based diagnostics, controlling the interaction between the nanoparticle and biological fluids is paramount. Research on PEGylated gold nanoparticles has quantified the effect of the terminal functional group on protein adsorption. Studies have shown that positively charged surfaces (e.g., with -NH2 termini) tend to adsorb the highest amount of protein, while neutral surfaces are the most effective at resisting protein binding mdpi.com. Negatively charged surfaces (with -COOH termini) showed an intermediate level of protein adsorption mdpi.com. This demonstrates how the terminal groups of a linker like this compound can be strategically used. For example, the carboxylic acid end could be used to attach to an amine-functionalized surface, leaving the terminal amine of the linker available for subsequent conjugation to a biomolecule after the anti-fouling PEG layer has been established.
Furthermore, the length of the PEG spacer has been shown to directly impact the activity of immobilized enzymes. Studies on immobilized trypsin have shown that the introduction of a PEG spacer between the enzyme and the solid support can lead to improved enzymatic activity compared to direct, spacer-free immobilization researchgate.net. The flexible PEG chain allows the enzyme greater conformational freedom, which is essential for its catalytic function.
The table below summarizes findings from studies using heterobifunctional PEG linkers for biomolecule immobilization, illustrating the quantitative impact of such surface modifications.
| Support Material | Immobilized Biomolecule | Linker Type | Key Finding | Surface Density/Activity |
| Silicone | Heparin | Heterobifunctional PEG | High density of active heparin achieved with low non-specific protein adsorption. nih.gov | 0.68 µg/cm² nih.gov |
| Gold Nanoparticles | Bovine Serum Albumin (BSA) | PEG-NH2 | Highest protein adsorption among tested functional groups. mdpi.com | Qualitatively highest |
| Gold Nanoparticles | Bovine Serum Albumin (BSA) | PEG-COOH | Intermediate protein adsorption. mdpi.com | Qualitatively intermediate |
| Gold Nanoparticles | Bovine Serum Albumin (BSA) | PEG-OCH3 (Neutral) | Lowest protein adsorption, demonstrating effective anti-fouling. mdpi.com | Qualitatively lowest |
| Various Carriers | Trypsin (Enzyme) | PEG-diamine spacer | Increased synthetic and hydrolytic specific activity compared to spacer-free methods. researchgate.net | Up to 40% increase in specific activity researchgate.net |
These findings underscore the utility of long, heterobifunctional PEG linkers like this compound in creating highly functional, specific, and stable bioactive surfaces. The ability to control surface chemistry at the molecular level, reduce non-specific interactions, and maintain the biological activity of immobilized molecules makes these linkers invaluable tools in advanced bioconjugation and the development of bio-inspired systems.
Role in Drug Delivery Vehicle Design and Research Paradigms
Engineering of PEGylated Nanocarriers and Vesicles for Research (e.g., Liposomes, Micelles)
The surface modification of nanocarriers with PEG chains, a process known as PEGylation, is a cornerstone of modern drug delivery research. Amino-PEG36-CONH-PEG36-acid is instrumental in this context, providing a linker to attach to the surface of vesicles like liposomes and micelles. The primary amine end of the linker can be reacted with activated carboxyl groups on the lipid or polymer constituents of the nanocarrier, while the terminal carboxylic acid remains available for the attachment of targeting ligands or other functional molecules.
The incorporation of this long-chain PEG linker onto the surface of nanocarriers imparts several advantageous characteristics that are actively being researched. These include:
Prolonged Circulation Time: The hydrophilic PEG chains create a hydration layer that sterically hinders the adsorption of opsonin proteins, thereby reducing clearance by the reticuloendothelial system (RES).
Enhanced Stability: PEGylation can improve the colloidal stability of nanocarrier formulations, preventing aggregation during storage and in biological fluids.
Tunable Surface Properties: The bifunctional nature of the linker allows for the precise control over the surface chemistry of the nanocarriers, enabling the attachment of specific targeting moieties.
| Property Enhanced by PEGylation | Mechanism of Action | Research Implication |
| Blood Circulation Time | Steric hindrance from the hydrophilic PEG chains reduces opsonization and subsequent RES uptake. | Enables passive targeting of tumors through the enhanced permeability and retention (EPR) effect. |
| Colloidal Stability | The hydration shell around the PEG chains prevents aggregation of nanoparticles. | Improves shelf-life and maintains consistent particle size distribution for reproducible in vitro and in vivo studies. |
| Biocompatibility | PEG is generally considered non-toxic and non-immunogenic. | Reduces the potential for adverse immune responses to the nanocarrier. |
Integration into Polymer-Drug Conjugates for Targeted Delivery Research
Polymer-drug conjugates (PDCs) represent a significant class of nanomedicines where a therapeutic agent is covalently linked to a polymer backbone. This compound serves as a flexible and hydrophilic spacer arm in the construction of PDCs. The carboxylic acid end of the linker can be conjugated to a drug molecule, while the amine end can be attached to the polymer. This integration is a key area of research for improving the pharmacokinetic and pharmacodynamic properties of various drugs.
Research in this area often focuses on how the length and nature of the PEG linker influence the following:
Drug Solubility: The inherent hydrophilicity of the PEG chain can significantly increase the aqueous solubility of hydrophobic drugs, facilitating their formulation and administration.
Controlled Release: The linkage between the drug and the polymer can be designed to be cleavable under specific physiological conditions (e.g., acidic pH in tumors, presence of specific enzymes), allowing for targeted drug release.
Design of Responsive Drug Delivery Systems Incorporating this compound
"Smart" or responsive drug delivery systems are a frontier in pharmaceutical research, designed to release their payload in response to specific internal or external stimuli. The bifunctional nature of this compound allows for its incorporation into such systems. For instance, the linker can be used to attach a stimulus-responsive moiety to a drug or nanocarrier.
Research is actively exploring the use of such linkers in systems that respond to:
pH Changes: The amide bond within the linker or linkages formed using its terminal groups can be designed to be stable at physiological pH but labile in the acidic microenvironment of tumors or endosomes.
Enzymatic Activity: Specific peptide sequences that are substrates for tumor-associated enzymes can be incorporated alongside the PEG linker to trigger drug release in the vicinity of cancer cells.
Redox Potential: Disulfide bonds can be incorporated into the linkage strategy, which are cleaved in the reducing environment inside cells, leading to intracellular drug release.
Research on Overcoming Biological Barriers through PEGylation Strategies
A major challenge in drug delivery is overcoming the body's natural biological barriers, such as the blood-brain barrier (BBB), mucosal layers, and the dense extracellular matrix of tumors. PEGylation with long-chain linkers like this compound is a key strategy being investigated to address these challenges.
Current research paradigms in this area include:
Mucus Penetration: The hydrophilic and neutral nature of the PEG chains can reduce interactions with the negatively charged mucin glycoproteins, facilitating the transport of nanoparticles through the mucus layer.
Tumor Penetration: While the EPR effect allows for the accumulation of PEGylated nanocarriers in the tumor interstitium, the dense stromal tissue can hinder their penetration. Research is ongoing to optimize the density and length of PEG chains to improve deep tumor penetration.
Evading Immune Surveillance: The "stealth" properties conferred by PEGylation are crucial for preventing the rapid clearance of drug delivery systems by the immune system, allowing them more time to reach their target.
| Biological Barrier | Challenge | Role of this compound Mediated PEGylation |
| Reticuloendothelial System (RES) | Rapid clearance of foreign particles from the bloodstream. | Creates a hydrophilic shield that reduces opsonization and phagocytosis. |
| Mucosal Surfaces | Adhesive and filtering properties of mucus impede nanoparticle transport. | Reduces mucoadhesion through its neutral and hydrophilic nature. |
| Tumor Stroma | Dense extracellular matrix and high interstitial fluid pressure limit nanoparticle penetration. | Optimization of PEG chain length and density is being researched to enhance tumor penetration. |
Formulation Methodologies for Research-Grade Delivery Systems
The development of effective drug delivery systems is underpinned by robust and reproducible formulation methodologies. The chemical properties of this compound dictate the types of conjugation chemistries that can be employed in the assembly of these systems.
Commonly researched formulation and conjugation techniques involving this type of linker include:
Amide Bond Formation: The reaction of the amine or carboxylic acid termini with their respective counterparts on other molecules is a widely used and stable conjugation method. This is often facilitated by the use of carbodiimide (B86325) chemistry (e.g., EDC/NHS) to activate the carboxylic acid groups.
Self-Assembly: In the case of amphiphilic block copolymers synthesized using this PEG linker, the resulting macromolecules can self-assemble in aqueous environments to form micelles or other nano-aggregates, encapsulating hydrophobic drugs within their core.
Post-Formulation Modification: Liposomes or other pre-formed nanoparticles can be surface-functionalized in a subsequent step using the reactive handles provided by this compound. This allows for a modular approach to the design of targeted drug delivery systems.
Contributions to Advanced Materials Science and Nanotechnology Research
Synthesis of PEGylated Polymers and Copolymers for Research Applications
The synthesis of advanced polymers for biomedical research often requires the incorporation of PEG chains, a process known as PEGylation, to enhance solubility, reduce immunogenicity, and improve pharmacokinetic properties. Amino-PEG36-CONH-PEG36-acid serves as a valuable building block in the creation of precisely defined PEGylated polymers and copolymers.
The terminal amine and carboxylic acid groups on the linker allow for its participation in various polymerization and conjugation reactions. For instance, the amine group can react with activated esters, while the carboxylic acid can be activated to form amide bonds with other amine-containing molecules. This dual reactivity enables the linker to be incorporated into polymer backbones or to act as a bridge connecting two different polymer chains, leading to the formation of block copolymers.
Key Research Findings:
Step-Growth Polymerization: The linker can be used in step-growth polymerization reactions. By reacting with other difunctional monomers, it can be integrated into the main chain of a new polymer, imparting the flexibility and hydrophilicity of its long PEG segments.
Grafting onto Polymers: The linker can be grafted onto existing polymer backbones. For example, the carboxylic acid end can be activated and reacted with amine groups on a polymer like chitosan, creating a copolymer with long, dangling PEG chains that enhance its biocompatibility.
Formation of Amphiphilic Block Copolymers: By reacting the linker with hydrophobic polymer segments, researchers can synthesize amphiphilic block copolymers. These copolymers are known to self-assemble in aqueous environments into structures like micelles, which are investigated for applications such as drug delivery.
| Polymer Synthesis Application | Role of this compound | Resulting Polymer Characteristics |
| Block Copolymer Synthesis | Acts as a hydrophilic block connecting hydrophobic polymer segments. | Amphiphilic nature, capable of self-assembly into micelles or vesicles. |
| Polymer Chain Extension | Links shorter polymer chains together via its two reactive ends. | Increased molecular weight and altered physical properties. |
| Graft Copolymerization | Grafted onto a polymer backbone to introduce long PEG side chains. | Enhanced hydrophilicity, reduced protein adsorption, and improved biocompatibility. |
Surface Modification of Nanoparticles and Biomaterials
The surface properties of nanoparticles and biomaterials are critical for their performance in biological systems. Unmodified surfaces can lead to protein adsorption, aggregation, and rapid clearance by the immune system. PEGylation is a widely adopted strategy to create a "stealth" surface that mitigates these issues.
This compound is particularly well-suited for this purpose. One of its terminal groups (e.g., the carboxylic acid) can be used to anchor the molecule to the surface of a nanoparticle (e.g., an iron oxide or gold nanoparticle) or a biomaterial. The long, flexible PEG chains then extend from the surface, creating a hydrated layer that sterically hinders the approach of proteins and cells. This reduces non-specific binding and opsonization, leading to longer circulation times in vivo.
The remaining terminal group (the amine) is then available for further functionalization. This allows for the attachment of targeting ligands, such as antibodies or peptides, which can direct the nanoparticle to specific cells or tissues.
Detailed Research Applications:
Stealth Liposomes and Nanoparticles: The linker can be incorporated into the lipid bilayer of liposomes or attached to the surface of polymeric nanoparticles to prolong their circulation time for drug delivery research.
Functionalized Quantum Dots: For cellular imaging research, quantum dots can be coated with this linker to improve their stability in biological media and to attach targeting molecules for specific cell labeling.
Biocompatible Implant Coatings: Medical implants can be coated with materials functionalized with this PEG linker to reduce foreign body response and improve tissue integration.
Fabrication of Hydrogels and Polymeric Networks for Research Models
Hydrogels are three-dimensional, water-swollen polymer networks that are extensively used as scaffolds in tissue engineering and as models for 3D cell culture because they can mimic the extracellular matrix (ECM). The properties of a hydrogel, such as its stiffness, porosity, and degradability, are determined by the polymer components and the crosslinkers used in its fabrication.
This compound, with its two reactive ends, can act as a flexible crosslinker to form hydrogels. By reacting with multi-arm or functionalized polymers, it can create connections between polymer chains, leading to the formation of a stable hydrogel network. The substantial length of the PEG chains in the linker results in a relatively large mesh size within the hydrogel, which can facilitate the diffusion of nutrients and cellular waste products, and allow for cell migration and proliferation.
Crosslinking Chemistries:
Amide Bond Formation: The amine and carboxylic acid groups can participate in carbodiimide-mediated coupling reactions (e.g., using EDC/NHS) with polymers containing complementary functional groups to form stable amide crosslinks.
Michael Addition: The terminal amine can react with polymers functionalized with groups like acrylates or vinyl sulfones via Michael addition reactions, which can proceed under mild, cell-friendly conditions.
| Hydrogel Property | Influence of this compound |
| Mesh Size | The long PEG chains create a larger mesh size, improving permeability. |
| Mechanical Properties | The flexibility of the PEG chains can result in softer, more elastic hydrogels. |
| Biocompatibility | The inherent biocompatibility of PEG minimizes inflammatory responses. |
| Cellular Interaction | The linker itself is bio-inert, creating a "blank slate" that can be functionalized with cell-adhesive peptides. |
Development of Smart Materials and Responsive Systems Incorporating PEG Linkers
Smart materials, or stimuli-responsive materials, are designed to change their properties in response to specific environmental cues, such as changes in pH, temperature, or the presence of certain molecules. These materials are of great interest for applications like controlled drug delivery and sensing.
PEG-based linkers can be incorporated into the structure of smart materials to impart responsiveness. For example, hydrogels or polymers containing this compound can be designed to be pH-sensitive. The carboxylic acid terminus has a pKa value, and changes in the surrounding pH can alter its protonation state. This can lead to changes in swelling behavior or the cleavage of pH-labile bonds incorporated elsewhere in the material, triggering the release of an encapsulated payload in an acidic environment, such as that found in tumor tissues or endosomes.
While the amide bond within the linker itself is generally stable, other more labile linkages can be engineered into the polymer backbone or as connections to a payload, allowing the PEG linker to be part of a system that responds to specific biological signals.
Role in Scaffolds for Tissue Engineering Research and Regenerative Medicine
The goal of tissue engineering is to develop biological substitutes that can restore, maintain, or improve tissue function. Scaffolds are a critical component of this process, providing a temporary, three-dimensional structure that supports cell attachment, growth, and differentiation.
PEG-based hydrogels are widely used as scaffolding materials due to their biocompatibility, tunable mechanical properties, and high water content, which mimics soft tissues. nih.govsigmaaldrich.com this compound is an excellent candidate for creating such scaffolds. As a crosslinker, it helps form the hydrogel network, and its bio-inert nature prevents non-specific cell adhesion.
This "blank slate" property is advantageous because it allows researchers to have precise control over the cellular interactions within the scaffold. The terminal amine or acid groups can be used to covalently attach specific bioactive molecules, such as cell-adhesive peptides (e.g., RGD sequences) or growth factors. This allows for the creation of scaffolds that are tailored to the needs of a specific cell type, promoting adhesion, proliferation, and differentiation in a controlled manner. The long PEG chains also provide a flexible environment that can be conducive to tissue development.
Application in Biosensor and Diagnostic Platform Development (Research Focus)
The development of sensitive and specific biosensors and diagnostic platforms is a major goal in medical research. A key challenge in this area is the effective immobilization of biorecognition molecules (e.g., antibodies, enzymes, or DNA probes) onto a sensor surface while minimizing non-specific binding of other molecules from the sample, which can cause false signals.
This compound can be used to create an ideal surface for biosensors. It can be attached to the sensor substrate (e.g., a gold or silicon surface) via one of its terminal groups. The long PEG chains then form a hydrophilic layer that acts as an anti-fouling coating, resisting the non-specific adsorption of proteins and other interfering substances.
The other terminal group is then used to covalently attach the biorecognition probe. This positions the probe away from the surface, in a more accessible orientation for binding to its target molecule. This combination of improved probe orientation and reduced non-specific binding can significantly enhance the sensitivity and specificity of the biosensor.
Advanced Research Applications: Protacs and Antibody Drug Conjugates Adcs
Utilization of Amino-PEG36-CONH-PEG36-acid as a PROTAC Linker in Degradation Research
PROTACs are heterobifunctional molecules that co-opt the cell's own ubiquitin-proteasome system to induce the degradation of specific target proteins. precisepeg.commedchemexpress.com A PROTAC molecule consists of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two components. nih.gov The linker plays a crucial role in enabling the formation of a stable ternary complex between the POI and the E3 ligase, which is a prerequisite for the ubiquitination and subsequent degradation of the target protein. precisepeg.comnih.gov this compound is a polyethylene (B3416737) glycol (PEG)-based linker used in the synthesis of PROTACs. medchemexpress.com
Flexibility : Flexible linkers like PEG chains provide the necessary conformational freedom for the two ligands to simultaneously bind to their respective proteins, facilitating the formation of a productive ternary complex. nih.govresearchgate.net The significant conformational flexibility of PEG can help optimize the orientation of the bound proteins for efficient ubiquitin transfer. nih.gov
Synthetic Accessibility : Bifunctional PEG motifs are synthetically accessible, allowing for the relatively straightforward and rapid assembly of PROTAC libraries with varying linker lengths to screen for optimal degradation activity. nih.govbiochempeg.com
The fundamental strategy in PROTAC design is to iteratively optimize the linker to achieve the best possible configuration for a given target and E3 ligase pair. nih.gov This involves adjusting the linker's length, composition, and attachment points to maximize the stability and cooperativity of the ternary complex. precisepeg.comnih.gov
The length and flexibility of the linker are critical parameters that directly impact a PROTAC's degradation efficiency. nih.gov An improperly sized linker can lead to suboptimal activity due to steric hindrance or an inability to bring the POI and E3 ligase into sufficiently close proximity for ubiquitination.
Linker Length : If a linker is too short, steric clashes may prevent the simultaneous binding of the PROTAC to both the target protein and the E3 ligase, thus inhibiting ternary complex formation. nih.gov Conversely, a linker that is too long might not effectively bring the two proteins together, hindering the ubiquitination process. researchgate.netnih.gov Research has shown that the optimal linker length is highly dependent on the specific proteins involved. For instance, a study on estrogen receptor (ER)-α targeting PROTACs found that a 16-atom linker was significantly more potent in degrading the target compared to shorter or longer versions, despite similar binding affinities. nih.govresearchgate.net In another case, targeting the protein CRBN required a much shorter 8-atom PEG linker for optimal degradation. nih.gov
Linker Flexibility : Flexible linkers, such as the long alkyl and PEG chains, are the most commonly used types in PROTACs. nih.govresearchgate.net This flexibility allows the molecule to adopt multiple conformations, increasing the probability of achieving the correct spatial arrangement for ternary complex formation. nih.gov The inherent flexibility of the extensive PEG chain in this compound provides a wide range of motion, which can be advantageous in early-stage discovery to identify a viable distance and orientation for degradation.
The following table summarizes findings from studies investigating the effect of linker length on PROTAC efficacy for different targets.
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Observation |
| Estrogen Receptor (ER)-α | Unspecified | 16 | PROTACs with a 16-atom linker showed superior protein degradation compared to those with shorter or longer linkers. researchgate.net |
| CRBN | CRBN (homo-PROTAC) | 8 | A short 8-atom PEG linker was optimal for the degradation of the CRBN protein itself. nih.gov |
| B-cell receptor (BCR)-tyrosine-protein kinase (ABL) | Unspecified | Not specified | PROTACs with an ether-based linker demonstrated higher cell permeability than those with an amide linker. nih.gov |
| CRABP-I/II | Unspecified | Not specified | A longer PEG-linker shifted degradation selectivity towards CRABP-I, while a shorter one favored CRABP-II. nih.gov |
These findings underscore the empirical nature of linker optimization, where compounds like this compound serve as components in a systematic approach to determine the ideal spatial parameters for potent and selective protein degradation. nih.gov
Role of this compound in Antibody-Drug Conjugate (ADC) Linker Design
The incorporation of PEG linkers into ADCs positively influences their chemical and physical properties. Many cytotoxic payloads are highly hydrophobic, which can lead to aggregation and poor stability when conjugated to an antibody. nih.gov Hydrophilic PEG linkers can mitigate these issues.
Conjugation Chemistry : this compound possesses a terminal amine group and a carboxylic acid group, providing versatile handles for conjugation. broadpharm.com The amine can react with activated esters on a payload, while the carboxylic acid can be activated to form a stable amide bond with lysine (B10760008) residues on the antibody surface. This allows for a stable and defined attachment of the drug-linker construct to the antibody. researchgate.net
Pharmacokinetics : The PEG chain can form a hydration shell around the ADC, which can prolong its circulation half-life by reducing non-specific clearance by the kidneys and uptake by the reticuloendothelial system. molecularcloud.org This extended circulation time can lead to greater accumulation of the ADC at the tumor site.
A key parameter in ADC design is the drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody. molecularcloud.org Achieving a high DAR is desirable for delivering a potent dose to cancer cells, but it often increases the hydrophobicity of the ADC, leading to aggregation and rapid plasma clearance. nih.govresearchgate.net
PEG linkers are instrumental in overcoming this challenge. By incorporating hydrophilic PEG spacers, it is possible to develop ADCs with higher DARs (e.g., DAR > 8) that maintain favorable pharmacokinetic properties. molecularcloud.orgresearchgate.net The PEG linker effectively masks the hydrophobicity of the payload, allowing more drug molecules to be attached per antibody without compromising solubility and stability. biochempeg.commolecularcloud.org This enables the delivery of a more potent cytotoxic payload to the target cells.
Research on miniaturized ADCs using affibody molecules has demonstrated the impact of PEG linker length on therapeutic efficacy. The introduction of PEG chains significantly prolonged the circulation half-life of the conjugates. mdpi.comnih.gov
The table below illustrates the effects of incorporating PEG linkers of different sizes on the properties of a miniaturized ADC (ZHER2-MMAE).
| Conjugate Name | PEG Chain Size (kDa) | Half-Life Extension (fold change vs. no PEG) | In Vitro Cytotoxicity Reduction (fold change vs. no PEG) | Maximum Tolerable Dosage (MTD) Increase (fold change vs. no PEG) |
| ZHER2-SMCC-MMAE (HM) | 0 | 1.0 | 1.0 | 1.0 |
| ZHER2-PEG4K-MMAE (HP4KM) | 4 | 2.5 | 4.5 | >2.0 |
| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 11.2 | 22.0 | >4.0 |
Data adapted from studies on affibody-drug conjugates. mdpi.com
Theoretical and Computational Studies on Amino Peg36 Conh Peg36 Acid and Its Derivatives
Molecular Dynamics (MD) Simulations of PEG Chain Conformation and Flexibility
Molecular Dynamics (MD) simulations are a cornerstone for understanding the conformational landscape and flexibility of large, flexible molecules like Amino-PEG36-CONH-PEG36-acid. researchgate.net These simulations model the movement of atoms over time, governed by a set of equations known as a force field, providing a detailed picture of the molecule's dynamic behavior. nih.govacs.org For a long-chain PEG derivative, MD simulations can elucidate how the two PEG36 arms behave in different environments, such as in aqueous solution or when tethered to other molecules. nih.govanu.edu.au
| Parameter | Typical Value/Setting | Purpose |
|---|---|---|
| Force Field | OPLS, CHARMM, GROMOS | Defines the potential energy and forces between atoms. nih.gov |
| Solvent Model | TIP3P, SPC/E | Explicitly models water molecules to simulate aqueous environment. figshare.com |
| System Size | ~50,000 - 100,000 atoms | Includes the PEG linker, water molecules, and counter-ions in a periodic box. |
| Temperature | 298 K or 310 K | Simulates conditions at room or physiological temperature. mdpi.com |
| Pressure | 1 bar | Maintains constant pressure typical of standard conditions. |
| Simulation Time | 100 ns - 1 µs | Duration required to sample a representative range of molecular conformations. nih.gov |
| Time Step | 2 fs | The interval between successive calculations of forces and positions. |
Quantum Chemical (QC) Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical (QC) calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and predict the chemical reactivity of molecules. dergipark.org.trmdpi.com For this compound, DFT can provide detailed information about the electron distribution, molecular orbitals, and electrostatic potential of the entire molecule, with a particular focus on its reactive functional groups: the terminal primary amine (-NH2) and the carboxylic acid (-COOH). nih.gov
These calculations can determine key quantum chemical descriptors that correlate with reactivity. nih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can indicate the molecule's ability to donate or accept electrons. dergipark.org.tr Analysis of the molecular electrostatic potential (MEP) can identify regions that are electron-rich (nucleophilic) or electron-poor (electrophilic), predicting where the molecule is most likely to interact with other reagents. dergipark.org.tr For this specific linker, DFT would be used to assess the nucleophilicity of the amine group and the electrophilicity of the carboxylic acid group (especially after activation), providing a theoretical basis for its behavior in bioconjugation reactions. nih.govaps.org Such studies can also clarify how the central amide bond influences the electronic properties of the adjacent PEG chains.
| Descriptor | Definition | Significance for this compound |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity), relevant for the amine group. dergipark.org.tr |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity), relevant for the activated carboxyl group. dergipark.org.tr |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | Relates to chemical stability and reactivity; a smaller gap suggests higher reactivity. dergipark.org.tr |
| Molecular Electrostatic Potential (MEP) | Shows the charge distribution on the molecule's surface | Identifies nucleophilic (negative potential) and electrophilic (positive potential) sites for reactions. dergipark.org.tr |
| Chemical Hardness (η) | Resistance to change in electron distribution | Quantifies the molecule's overall reactivity. mdpi.com |
| Fukui Functions | Indicates the change in electron density upon adding/removing an electron | Predicts the most reactive sites within the molecule for nucleophilic or electrophilic attack. |
Computational Modeling of Conjugation Efficiencies and Selectivity
Computational models can be developed to predict the efficiency and selectivity of conjugation reactions involving this compound. nih.gov Given its heterobifunctional nature, this linker is designed to connect two different molecules, for example, a targeting ligand and a therapeutic agent. jenkemusa.comjenkemusa.com Predicting which end will react preferentially under specific conditions is crucial for designing successful synthesis strategies.
Kinetic modeling can simulate the progress of PEGylation reactions. nih.govsemanticscholar.org These models incorporate reactivity parameters derived from experimental data or QC calculations to predict the rates of reaction at the amine and carboxylic acid termini. nih.gov For instance, the model could predict the outcome of a reaction where both a protein's lysine (B10760008) residues and another molecule's hydroxyl group are available for conjugation. The model would consider the relative reactivities of the linker's amine and activated carboxyl groups to forecast the distribution of desired and undesired products. acs.org Such predictive models are invaluable for optimizing reaction conditions (like pH and reagent concentrations) to maximize the yield of the correctly conjugated product and minimize side reactions, thus streamlining process development. nih.gov
Docking Studies and Binding Affinity Predictions in Theoretical Bioconjugation Systems
Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule to another, typically a small molecule ligand to a protein receptor. sciepub.comsciepub.commdpi.com In the context of this compound, docking studies are essential for evaluating the performance of the final bioconjugate. For example, if the linker is used to create a PROTAC (Proteolysis Targeting Chimera), it connects a warhead that binds to a target protein with a ligand that binds to an E3 ubiquitin ligase.
Docking simulations would be performed on the entire PROTAC molecule to predict how it simultaneously binds to both proteins. nih.gov The long, flexible PEG linker would be a critical component of this model. While challenging to model accurately due to its high number of rotatable bonds, the linker's conformation determines the spatial orientation of the two binding moieties. researchgate.net The goal of these simulations is to confirm that the linker is long and flexible enough to allow for a stable ternary complex to form. Furthermore, scoring functions associated with docking programs provide an estimate of the binding affinity, helping to rank different linker designs and predict the potential efficacy of the resulting conjugate. sciepub.commdpi.com
Coarse-Grained Models for Large-Scale PEGylated System Behavior Simulation
While all-atom MD simulations provide high-resolution detail, they are computationally expensive and often limited to single molecules or small systems over short timescales. aip.orgnih.gov To study the behavior of large systems, such as the self-assembly of many PEGylated molecules or their interaction with a cell membrane, coarse-grained (CG) modeling is employed. nih.govnih.gov In a CG model, groups of atoms (like one or more PEG repeat units) are represented as single "beads," drastically reducing the number of particles in the simulation. aip.orgaip.orgresearchgate.net
This simplification allows for the simulation of much larger systems for longer durations. rsc.org CG models for PEG are well-established and have been successfully used to study the formation of micelles and liposomes from PEGylated lipids, demonstrating how PEG concentration and length affect the size and shape of these aggregates. nih.govacs.org For a molecule like this compound, a CG model would enable the simulation of how conjugates derived from it behave at high concentrations or how they interact with large biological assemblies. aip.org These simulations can predict phenomena like the formation of a protective "stealth" layer on nanoparticles or the dynamics of a PEGylated protein interacting with a cell surface. nih.gov
Prediction of Solution Behavior and Intermolecular Interactions
Computational methods are extensively used to predict the behavior of PEG molecules in solution and their interactions with other molecules. mdpi.com Simulations can provide a detailed picture of how this compound interacts with solvent molecules, primarily water. The ether oxygens of the PEG backbone are known to form hydrogen bonds with water, contributing to its high water solubility. mdpi.com MD simulations can quantify these interactions by calculating radial distribution functions (RDFs), which describe the probability of finding a water molecule at a certain distance from the PEG chain. acs.org
These simulations also predict key solution properties like the hydrodynamic radius, which is related to the molecule's size in solution and can be compared with experimental data. researchgate.net Studies combining MD and DFT have investigated the non-covalent interactions between PEG and other molecules, such as drugs. nih.gov These studies calculate interaction energies, revealing whether an association is favorable and identifying the primary forces involved (e.g., hydrogen bonding, van der Waals forces). nih.govnih.gov For this compound, such simulations can predict its tendency to aggregate or to interact with specific solutes, providing valuable information for formulation and application design. nih.gov
| Property | Computational Method | Predicted Behavior/Finding |
|---|---|---|
| Radius of Gyration (Rg) | MD, Coarse-Grained MD | Scales with molecular weight; indicates a flexible, random coil conformation in good solvents like water. mdpi.comrsc.org |
| Solvation Shell | MD Simulations | Structured water molecules form hydrogen bonds with ether oxygens, contributing to high solubility. mdpi.com |
| Intermolecular Aggregation | Coarse-Grained MD | Low tendency to aggregate at low concentrations due to repulsive intermolecular interactions in aqueous solution. mdpi.com |
| Binding Energy with Drugs | DFT, MD | Favorable non-covalent interactions (van der Waals, H-bonds) can lead to complex formation. nih.gov |
| Conformational Response to Surfaces | MD Simulations | PEG chains can adsorb onto surfaces, adopting different conformations (e.g., "mushroom" or "brush") depending on grafting density. nih.gov |
Emerging Research Directions and Future Challenges
Integration into Advanced Molecular Probes and Imaging Agents for Research
The unique length and flexibility of the Amino-PEG36-CONH-PEG36-acid linker are critical for its integration into sophisticated molecular probes and imaging agents. The extended PEG chain acts as a spacer, providing significant spatial separation between a targeting moiety (like an antibody or peptide) and a functional molecule (such as a fluorescent dye or a therapeutic agent). jenkemusa.comprecisepeg.com This separation can minimize steric hindrance and help maintain the biological activity of both conjugated partners.
| Parameter | Impact of Increased PEG Linker Length (e.g., this compound) | Research Finding |
| Tumor Accumulation | Enhanced | In vivo studies show that longer PEG linkers can significantly increase the accumulation of nanoparticles in tumor tissues. dovepress.com |
| Blood Circulation Time | Prolonged | PEGylation is a well-established method to extend the half-life of bioconjugates in the bloodstream, improving their pharmacokinetic profiles. |
| Steric Hindrance | Reduced | The long spacer arm minimizes interference between the conjugated molecules, preserving their individual functions. precisepeg.com |
| Signal-to-Background Ratio | Improved | By increasing tumor uptake and reducing non-specific binding, PEG linkers can lead to clearer and more accurate imaging results. |
| Assay Sensitivity | Increased | For surface-based molecular probes, a PEG linker can improve the accessibility of the target molecule to enzymes, enhancing detection. researchgate.net |
Green Chemistry Approaches in PEG Linker Synthesis and Sustainable Research Practices
The synthesis of complex molecules like this compound traditionally involves multiple steps and the use of volatile organic solvents, which raises environmental concerns. mdpi.comacs.org The principles of green chemistry aim to mitigate this impact by promoting the use of sustainable materials and processes. mdpi.com In the context of PEG linker synthesis, this involves exploring eco-friendly solvents, reducing energy consumption, and designing more atom-efficient reactions. mdpi.comresearchgate.net
One prominent green chemistry approach is the use of PEG itself as a reaction medium. rsc.org Low-molecular-weight PEGs, such as PEG-400, have been successfully used as green, biodegradable, and recyclable solvents for various organic syntheses. rsc.orgrsc.org Other sustainable alternatives to conventional solvents include water, supercritical carbon dioxide, and ionic liquids. mdpi.com Adopting these greener solvents and solvent-free conditions can significantly reduce the environmental footprint associated with the production of the oligo(ethylene glycol) building blocks required for long-chain linkers. mdpi.com Furthermore, developing synthetic methodologies that utilize readily available and inexpensive starting materials is a key aspect of sustainable research, making advanced linkers more accessible for academic and industrial use. nih.gov
| Principle of Green Chemistry | Conventional Approach in Polymer Synthesis | Green Chemistry Alternative |
| Solvent Use | Utilization of volatile and often toxic organic solvents. mdpi.com | Use of water, supercritical CO2, ionic liquids, or PEGs as recyclable, non-toxic solvents. mdpi.comrsc.org |
| Energy Consumption | Reactions often require high temperatures and pressures, leading to significant energy use. mdpi.com | Development of reactions that proceed at room temperature or under milder conditions. rsc.org |
| Atom Economy | Multi-step syntheses may generate significant chemical waste. acs.org | Designing synthetic routes that maximize the incorporation of starting materials into the final product. |
| Starting Materials | Reliance on expensive or difficult-to-source reagents. | Use of readily available, inexpensive, and renewable starting materials. nih.gov |
Development of High-Throughput Screening Methodologies for Conjugation Efficiency
The effectiveness of a bioconjugate often depends on the precise control of its composition, particularly the drug-to-antibody ratio (DAR) in antibody-drug conjugates (ADCs). njbio.com Optimizing the conjugation process requires screening numerous variables, including linker type, payload, and reaction conditions. High-throughput screening (HTS) platforms are essential for accelerating this process, enabling the rapid evaluation of a large library of potential conjugates. njbio.com
An integrated HTS platform for bioconjugation streamlines development by combining advanced conjugation techniques, analytical characterization, and biological screening at a single site. njbio.com Such platforms can rapidly assess critical parameters like conjugation efficiency, aggregation levels, and stability post-conjugation. njbio.com By generating a matrix of antibody-payload combinations with varying DARs, researchers can quickly identify candidates with optimal properties. njbio.com Analytical tools such as liquid chromatography-mass spectrometry (LC-MS) and hydrophobic interaction chromatography (HIC) are integrated into these platforms to ensure precise characterization and quality control. njbio.com These methodologies are not limited to ADCs; they are also critical for optimizing PROTACs (PROteolysis TArgeting Chimeras), where linker length and attachment points significantly impact binding efficiency and degradation activity. precisepeg.com
| Parameter Screened | High-Throughput Methodology | Purpose |
| Conjugation Efficiency | Automated liquid handling with parallel synthesis. njbio.com | To rapidly test various reaction conditions (pH, temperature, time) for optimal linker-payload attachment. precisepeg.com |
| Drug-to-Antibody Ratio (DAR) | LC-MS, HIC, RP-HPLC integrated into the HTS workflow. njbio.com | To precisely quantify the number of payload molecules per antibody and ensure batch-to-batch consistency. |
| Aggregation & Stability | Dynamic light scattering and thermal stability assays in a multi-well plate format. njbio.com | To identify conjugates that remain stable under physiological and manufacturing conditions. |
| Antigen Binding | High-throughput ELISA or flow cytometry. njbio.com | To ensure that the conjugation process does not negatively impact the antibody's ability to bind to its target. |
| Functional Performance | Automated cell-based potency and cytotoxicity assays. | To evaluate the biological activity of a large library of conjugates and identify the most effective candidates. |
Challenges and Opportunities in Scale-Up Synthesis for Academic and Pre-Clinical Research
Transitioning the synthesis of this compound from small-scale laboratory batches to the larger quantities required for academic and pre-clinical research presents significant challenges and opportunities. A primary challenge is the inherent polydispersity of PEGs produced through conventional polymerization, which results in a mixture of molecules with varying lengths. acs.orgnih.gov Achieving a uniform, monodisperse product is critical for reproducibility and regulatory approval but often requires complex, multi-step synthesis and purification procedures that are costly and time-consuming. acs.orgnih.gov The high cost of specialized heterobifunctional PEGs can also be prohibitive for academic labs. mdpi.com
Despite these hurdles, significant opportunities exist. Methodologies have been developed for the efficient, large-scale production of heterobifunctional oligo(ethylene glycols) from inexpensive starting materials. nih.gov These methods often involve the sequential synthesis of smaller, clickable PEG units that can be joined together to form longer, discrete linkers. nih.govnih.gov Furthermore, specialized contract development and manufacturing organizations (CDMOs) now offer GMP-grade custom synthesis of a wide range of PEG derivatives in batches ranging from grams to tens of kilograms. jenkemusa.comjenkemusa.com These services, operating under certified quality management systems like ISO 9001 and ICH Q7A guidelines, provide a reliable pathway for obtaining the high-purity, large-scale quantities of linkers necessary for pre-clinical and clinical development. jenkemusa.comjenkemusa.com
| Aspect | Challenges | Opportunities |
| Purity & Uniformity | Conventional synthesis leads to polydisperse mixtures, complicating purification and characterization. nih.gov | Stepwise organic synthesis and click chemistry approaches allow for the creation of uniform, monodisperse PEGs. nih.govnih.govnih.gov |
| Cost | Multi-step synthesis and purification increase costs, making large quantities expensive for academic research. acs.orgmdpi.com | Development of synthetic routes using inexpensive starting materials; access to bulk pricing from specialized suppliers. nih.govbroadpharm.com |
| Scalability | Laboratory procedures may not be directly transferable to large-scale production. acs.org | Specialized CDMOs offer GMP-grade manufacturing capabilities for multi-kilogram batches. jenkemusa.comjenkemusa.com |
| Time Consumption | Iterative synthesis and purification steps are time-intensive. acs.org | Efficient synthetic methodologies suitable for large-scale production have been established. nih.gov |
| Regulatory Compliance | Ensuring consistent product composition across batches is a hurdle for regulatory approval. acs.org | GMP manufacturing under ISO and ICH Q7A guidelines ensures quality and traceability for regulated applications. jenkemusa.com |
Interdisciplinary Research Frontiers Involving this compound in Novel Scientific Domains
The versatile structure of this compound positions it as a key enabling tool at the intersection of chemistry, biology, and materials science. One of the most prominent interdisciplinary frontiers is the field of targeted protein degradation. This linker is widely used in the synthesis of PROTACs, which are chimeric molecules designed to bring a target protein into proximity with an E3 ubiquitin ligase, leading to the protein's degradation. immunomart.orgmedchemexpress.comimmunomart.com The long, flexible PEG chain is critical for spanning the distance between the two proteins and optimizing the formation of a stable ternary complex.
Beyond protein degradation, this linker has significant potential in other novel domains:
Advanced Drug Delivery: The linker's ability to improve the solubility and pharmacokinetic properties of therapeutic payloads makes it ideal for developing next-generation drug delivery systems, including nanoparticle and liposome formulations that require surface functionalization for targeting. axispharm.comcreativepegworks.comnih.gov
Gene Delivery: PEGylation is increasingly used in non-viral vectors for the delivery of genetic material such as siRNA and mRNA. biochempeg.com The linker can be used to attach targeting ligands to lipid nanoparticles (LNPs), helping to direct these therapies to specific cell types. biochempeg.com
Materials Science and Nanotechnology: The terminal amine and acid groups allow the linker to be used for the surface modification of materials like hydrogels and nanoparticles. axispharm.com This can be used to create "stealth" coatings that reduce immune system recognition or to develop advanced biomaterials and scaffolds for tissue engineering. axispharm.comresearchgate.net
Diagnostics and Biosensors: The linker can be employed to construct highly specific diagnostic agents and biosensors by connecting antibodies or peptides to reporter molecules or solid surfaces, enhancing the performance and stability of these systems. researchgate.net
| Interdisciplinary Field | Role/Potential of this compound |
| Targeted Protein Degradation | Serves as a flexible linker in PROTACs to connect a target-binding ligand to an E3 ligase ligand, facilitating protein degradation. immunomart.orgmedchemexpress.com |
| Nanomedicine | Used for surface functionalization of nanoparticles to attach targeting moieties and create "stealth" properties that prolong circulation. axispharm.comresearchgate.net |
| Gene Therapy | Enables the conjugation of targeting ligands to lipid nanoparticles for the targeted delivery of siRNA, mRNA, and other nucleic acid-based therapies. biochempeg.com |
| Biomaterials/Tissue Engineering | Incorporated into PEGylated polymers and hydrogel scaffolds to improve biocompatibility and create functionalized surfaces. axispharm.com |
| Advanced Diagnostics | Acts as a spacer in the construction of molecular imaging agents and surface-based biosensors to improve sensitivity and stability. researchgate.net |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing Amino-PEG36-CONH-PEG36-acid, and how can purity be validated?
- Methodology : Synthesis involves coupling amine and carboxyl-terminated PEG36 chains via a CONH linker. Key steps include:
- Activation of the carboxyl group using carbodiimide reagents (e.g., EDC or DCC) to form an NHS ester intermediate.
- Reaction with the amine group under mild aqueous or organic conditions (pH 6–7, 4–25°C) .
- Validation :
- Purity : Use reverse-phase HPLC with UV detection (λ = 220–280 nm) or MALDI-TOF mass spectrometry to confirm monodispersity (purity ≥95%) .
- Structural Confirmation : H-NMR in DO or DMSO-d to verify PEG chain integrity and functional group presence (e.g., δ 3.5–3.7 ppm for PEG backbone) .
Q. How can researchers optimize solubility for bioconjugation experiments?
- Methodology :
- Solvent Selection : The compound is soluble in water, DMSO, and DMF. For hydrophobic conjugates, pre-dissolve in DMSO (10–20% v/v) before adding to aqueous buffers .
- Concentration Limits : Avoid precipitation by maintaining concentrations <10 mM in aqueous solutions. Use dynamic light scattering (DLS) to monitor aggregate formation .
Q. What protocols are recommended for conjugating this compound to amine-containing biomolecules?
- Methodology :
- Activation : Incubate the compound with EDC (5 mM) and NHS (2.5 mM) in MES buffer (pH 5.5–6.5) for 30 minutes at 25°C.
- Conjugation : Add amine-containing molecules (e.g., peptides, proteins) at a 2:1 molar ratio (PEG:biomolecule) and react for 2–4 hours at 4°C.
- Purification : Use size-exclusion chromatography (SEC) or dialysis (MWCO 10 kDa) to remove unreacted PEG .
Advanced Research Questions
Q. How does the dual-PEG36 spacer in PROTAC design influence target protein degradation efficiency?
- Methodology :
-
Linker Length Impact : The 72-PEG-unit chain (PEG36-CONH-PEG36) enhances solubility and reduces steric hindrance between E3 ligase and target protein. Compare degradation efficiency using shorter PEG chains (e.g., PEG24) via Western blotting or cellular thermal shift assays (CETSA) .
-
Case Study : In a PROTAC model, PEG36-CONH-PEG36 linkers improved DC values by 40% compared to PEG24 analogs (Table 1) .
Table 1 : PROTAC Linker Efficiency Comparison
Linker Type DC (nM) Solubility (mg/mL) PEG24-CONH-PEG24 120 8.5 PEG36-CONH-PEG36 72 12.2
Q. How should researchers address discrepancies in conjugation efficiency data across experimental replicates?
- Methodology :
- Troubleshooting :
Activation Efficiency : Quantify NHS ester formation using UV absorbance at 260 nm. Low activation (<70%) indicates expired EDC or incorrect pH .
Amine Accessibility : Pre-treat biomolecules with chaotropic agents (e.g., 1 M urea) to expose buried amines.
- Statistical Analysis : Apply Grubbs’ test to identify outliers in triplicate experiments. Use ANOVA to assess batch-to-batch variability .
Q. What experimental designs are optimal for in vivo studies using PEGylated conjugates?
- Methodology :
- Pharmacokinetics (PK) : PEG36 chains prolong half-life by reducing renal clearance. Compare plasma half-life (t) in murine models using:
- Group 1 : PEG36-conjugated drug.
- Group 2 : Non-PEGylated control.
- Sampling : Collect plasma at 0, 1, 6, 12, 24, and 48 hours post-injection for LC-MS/MS analysis .
- Immunogenicity : Monitor anti-PEG antibodies via ELISA after repeated dosing .
Q. How can amino acid analysis resolve inconsistencies in PEG-biomolecule conjugate characterization?
- Methodology :
- Hydrolysis : Hydrolyze conjugates in 6 M HCl at 110°C for 24 hours to release amino acids.
- Quantification : Use HPLC with pre-column derivatization (e.g., o-phthalaldehyde) to detect PEG-induced modifications (e.g., lysine blockage). Compare to unconjugated biomolecule controls .
Key Considerations for Data Integrity
- Contradiction Analysis : If NMR and HPLC data conflict (e.g., purity estimates differ by >5%), cross-validate with FT-IR to detect non-UV-active impurities .
- Ethical Compliance : Adhere to ICH guidelines for stability testing (e.g., store conjugates at -20°C in amber vials to prevent PEG oxidation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
